N-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamothioyl)-2-(4-methoxyphenyl)acetamide N-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamothioyl)-2-(4-methoxyphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 642971-03-7
VCID: VC21499084
InChI: InChI=1S/C22H23N5O4S2/c1-14-12-15(2)24-21(23-14)27-33(29,30)19-10-6-17(7-11-19)25-22(32)26-20(28)13-16-4-8-18(31-3)9-5-16/h4-12H,13H2,1-3H3,(H,23,24,27)(H2,25,26,28,32)
SMILES: CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)CC3=CC=C(C=C3)OC)C
Molecular Formula: C22H23N5O4S2
Molecular Weight: 485.6g/mol

N-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamothioyl)-2-(4-methoxyphenyl)acetamide

CAS No.: 642971-03-7

Cat. No.: VC21499084

Molecular Formula: C22H23N5O4S2

Molecular Weight: 485.6g/mol

* For research use only. Not for human or veterinary use.

N-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamothioyl)-2-(4-methoxyphenyl)acetamide - 642971-03-7

Specification

CAS No. 642971-03-7
Molecular Formula C22H23N5O4S2
Molecular Weight 485.6g/mol
IUPAC Name N-[[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]carbamothioyl]-2-(4-methoxyphenyl)acetamide
Standard InChI InChI=1S/C22H23N5O4S2/c1-14-12-15(2)24-21(23-14)27-33(29,30)19-10-6-17(7-11-19)25-22(32)26-20(28)13-16-4-8-18(31-3)9-5-16/h4-12H,13H2,1-3H3,(H,23,24,27)(H2,25,26,28,32)
Standard InChI Key PZIKTGFQIDYZHV-UHFFFAOYSA-N
SMILES CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)CC3=CC=C(C=C3)OC)C
Canonical SMILES CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)CC3=CC=C(C=C3)OC)C

Introduction

Synthesis

The synthesis of compounds like this often involves multi-step organic reactions that integrate:

  • Formation of the pyrimidine ring: Typically synthesized via condensation reactions involving urea or thiourea derivatives.

  • Sulfonamide attachment: Achieved by reacting an amine group with sulfonyl chlorides.

  • Carbamothioyl functionalization: This step introduces the sulfur atom into the structure, enhancing its potential bioactivity.

  • Final acetamide coupling: The phenylacetamide moiety is introduced through amide bond formation.

Applications in Medicinal Chemistry

This compound's design suggests potential utility in drug discovery, particularly in areas such as:

Anticancer Research

  • The sulfonamide group is known for its role in inhibiting enzymes like carbonic anhydrase, which are overexpressed in certain cancer types.

  • The carbamothioyl group may contribute to cytotoxic effects by interfering with cellular thiol-based redox systems.

Antimicrobial Activity

  • Sulfonamides have a long history as antibiotics due to their ability to inhibit folate biosynthesis in bacteria.

  • The inclusion of a pyrimidine ring could enhance specificity against microbial targets.

Anti-inflammatory Potential

  • Compounds with sulfonamide and pyrimidine motifs have been explored for their ability to modulate inflammatory pathways.

Analytical Characterization

To confirm the structure and purity of this compound, the following analytical techniques are typically employed:

  • Nuclear Magnetic Resonance (NMR):

    • Proton (1^1H) and Carbon (13^13C) NMR spectra provide detailed information about the molecular framework.

  • Mass Spectrometry (MS):

    • High-resolution MS confirms the molecular weight and identifies fragmentation patterns.

  • Infrared Spectroscopy (IR):

    • Functional groups such as sulfonamides, thiocarbonyls, and amides exhibit characteristic absorption bands.

  • X-ray Crystallography:

    • Used for precise determination of the three-dimensional structure.

Research Implications

The unique combination of functional groups in this compound opens avenues for further research:

  • Structure-Activity Relationship (SAR) Studies: Modifications to the pyrimidine or phenylacetamide moieties could optimize biological activity.

  • Pharmacokinetics and Toxicology: Understanding its absorption, distribution, metabolism, excretion (ADME), and safety profile is essential for drug development.

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